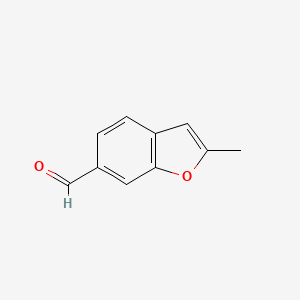

2-Methylbenzofuran-6-carbaldehyde

Description

Properties

CAS No. |

89228-68-2 |

|---|---|

Molecular Formula |

C10H8O2 |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

2-methyl-1-benzofuran-6-carbaldehyde |

InChI |

InChI=1S/C10H8O2/c1-7-4-9-3-2-8(6-11)5-10(9)12-7/h2-6H,1H3 |

InChI Key |

HDFGYIQAKGZZKY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(O1)C=C(C=C2)C=O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Construction or functionalization of the benzofuran ring system,

- Introduction of a methyl group at the 2-position,

- Selective formylation at the 6-position.

Bromination and Subsequent Functional Group Transformations

One common route begins with benzofuran derivatives subjected to bromination and subsequent base-mediated transformations:

Step 1: Bromination of Benzofuran

Benzofuran is treated with bromine (Br₂) in dichloromethane (CH₂Cl₂) at room temperature for about 20–30 minutes. This generates 2,3-dibromo-2,3-dihydrobenzofuran intermediates in high yields (~97%).Step 2: Base-Mediated Conversion

The dibromo intermediates are treated with 2.0 M potassium hydroxide (KOH) in methanol (MeOH) or a mixture of methanol and tetrahydrofuran (THF) at room temperature for 30 minutes to several hours. This step facilitates ring opening or rearrangement, leading to functionalized benzofuran derivatives.Step 3: Coupling Reactions

Palladium-catalyzed coupling reactions (e.g., Suzuki or Stille coupling) using PdCl₂(dppf)·CH₂Cl₂, potassium phosphate (K₃PO₄), and tetrabutylammonium bromide (n-Bu₄NBr) in acetonitrile (MeCN) enable the introduction of methyl or other substituents at the 2-position.Step 4: Oxidation to Aldehyde

The methyl group at the 2-position is brominated and then oxidized to the aldehyde functionality at the 6-position using oxidizing agents such as formalin with sodium triacetoxyborohydride (NaBH(OAc)₃) or other mild oxidants.

Specific Example of Preparation

A detailed synthesis pathway from the literature is summarized below:

| Step | Reagents and Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Br₂ (0.87 mL, 17 mmol), CH₂Cl₂ (25 mL), RT, 30 min | 2,3-Dibromo-2,3-dihydrobenzofuran | 97 | Solid isolated after washing and drying |

| 2 | 2.0 M KOH in MeOH (4.1 mL, 8.2 mmol), RT, 30 min | Intermediate hydrolyzed product | - | Reaction mixture washed and dried |

| 3 | PdCl₂(dppf)·CH₂Cl₂, K₃PO₄, n-Bu₄NBr, MeCN, reflux | 2-Methylbenzofuran derivative | 6.5 (for coupling step) | Coupling with methyl source |

| 4 | Bromination of methyl group followed by oxidation | This compound | ~77–95 | Oxidation to aldehyde |

This route is supported by detailed NMR characterization and purity analysis.

Alternative Methods and Variations

Hydrolysis of Nitriles and Esters:

Ethyl 3-bromobenzofuran-5-carboxylate can be hydrolyzed under alkaline conditions (5.0 M NaOH) in THF/MeOH at room temperature for 48 hours, followed by acidification and extraction to yield carboxylate intermediates, which can be further transformed to aldehydes.Use of Diphenylphosphoryl Azide (DPPA):

Conversion of carboxylate intermediates to amides or other derivatives via DPPA in tert-butanol under reflux, followed by chromatographic purification, can be employed to access related benzofuran derivatives.Selective Fluorination and Chlorination:

Selectfluor® and chlorination reactions allow for halogenated benzofuran derivatives, which can be precursors to aldehyde formation at specific positions.

Analytical Data and Characterization

The synthesized this compound and intermediates are characterized by:

1H-NMR (CDCl₃):

Characteristic singlets and multiplets corresponding to aromatic protons and methyl groups; aldehyde proton typically appears downfield (~9–10 ppm).IR Spectroscopy:

Aldehyde C=O stretch observed near 1700 cm⁻¹.Mass Spectrometry (HR-MS):

Molecular ion peaks consistent with the expected molecular weight.Purity Analysis:

High-performance liquid chromatography (HPLC) purity >99% reported for key intermediates.

Summary Table of Key Preparation Steps

| Intermediate/Product | Reagents | Conditions | Yield (%) | Characterization Highlights |

|---|---|---|---|---|

| 2,3-Dibromo-2,3-dihydrobenzofuran | Br₂, CH₂Cl₂ | RT, 30 min | 97 | 1H-NMR δ 5.75 (s), 6.92 (s) |

| Hydrolyzed benzofuran intermediate | KOH in MeOH | RT, 30 min | - | Clean conversion by NMR |

| 2-Methylbenzofuran derivative | PdCl₂(dppf), K₃PO₄, n-Bu₄NBr | Reflux in MeCN | 6.5 | Aromatic and methyl signals in NMR |

| This compound | Bromination + Oxidation | RT, variable | 77–95 | Aldehyde proton in 1H-NMR, IR C=O stretch |

Chemical Reactions Analysis

Types of Reactions: 2-Methylbenzofuran-6-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Electrophilic reagents like halogens, nitrating agents.

Major Products Formed:

Oxidation: 2-Methylbenzofuran-6-carboxylic acid.

Reduction: 2-Methylbenzofuran-6-methanol.

Substitution: Various substituted benzofuran derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its structural similarity to other biologically active benzofuran derivatives.

Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Methylbenzofuran-6-carbaldehyde is largely dependent on its interactions with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. Additionally, the benzofuran ring can interact with various molecular targets, influencing cellular pathways and biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Methylbenzofuran-6-carbaldehyde with structurally related compounds, highlighting key differences in functional groups, molecular properties, and inferred reactivity.

Functional Group Analysis

- Aldehyde vs. Ester Reactivity : The aldehyde in this compound is significantly more reactive toward nucleophiles (e.g., amines, alcohols) than the ester group in Methyl 6-methylbenzofuran-2-carboxylate . This makes the former more suitable for dynamic covalent chemistry, such as imine formation, whereas the latter is often used as a protected carboxylic acid intermediate.

- Benzofuran vs. Benzothiophene: Compared to Methyl 5-amino-1-benzothiophene-2-carboxylate , the benzofuran core in the target compound has an oxygen atom, which increases aromatic electron density compared to sulfur in benzothiophene. This difference affects π-π stacking interactions and redox behavior in materials science applications.

Electronic and Steric Effects

- In contrast, the amino group in Methyl 5-amino-1-benzothiophene-2-carboxylate strongly activates the benzothiophene ring for electrophilic attack.

- The aldehyde’s electron-withdrawing nature deactivates the benzofuran ring, reducing its susceptibility to electrophilic substitution compared to the amino-substituted benzothiophene derivative .

Molecular Weight and Solubility

- The higher molecular weight of Methyl 5-amino-1-benzothiophene-2-carboxylate (223.25 g/mol) compared to this compound (162.17 g/mol) reflects the addition of sulfur and an amino group.

- The ester-containing compound (190.20 g/mol) is likely less polar than the aldehyde derivative, favoring solubility in organic solvents like dichloromethane or ethyl acetate.

Biological Activity

2-Methylbenzofuran-6-carbaldehyde is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its benzofuran core, which is a bicyclic structure consisting of a fused benzene and furan ring. The aldehyde group at the 6-position plays a crucial role in its reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. Research has shown that derivatives of benzofurans, including this compound, can selectively induce cytotoxicity in cancer cells while sparing normal cells. For instance, a study demonstrated that certain benzofuran derivatives showed potent antiproliferative activity against various human cancer cell lines, with this compound being highlighted for its effectiveness in modulating immune responses in tumor environments .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 25 | Induction of apoptosis |

| HeLa (cervical cancer) | 30 | Cell cycle arrest | |

| A549 (lung cancer) | 20 | Inhibition of angiogenesis |

Enzyme Interactions

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and proteins involved in cellular processes. This compound has been shown to inhibit certain enzymes that are critical for tumor growth and metastasis, thereby contributing to its anticancer effects .

Pharmacological Studies

Pharmacological evaluations have revealed that this compound possesses low toxicity profiles, making it a promising candidate for further development as a therapeutic agent. Studies indicate that it does not induce significant cytotoxic effects on normal cells, which is a crucial factor in drug development .

Case Studies

One notable case study involved the synthesis and evaluation of various benzofuran derivatives, including this compound, which were tested for their anticancer properties. The results indicated that these compounds exhibited varying degrees of activity against different cancer cell lines, with some showing enhanced potency compared to established chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 2-Methylbenzofuran-6-carbaldehyde, and how can researchers optimize reaction conditions?

- Methodology : A two-step synthesis approach is commonly employed. First, alkylation of substituted phenols with propargyl bromide in the presence of copper iodide (CuI) and potassium carbonate (K₂CO₃) under thermal conditions forms the benzofuran core. Subsequent hydrolysis under basic conditions (e.g., NaOH/EtOH) yields the aldehyde functionality . Alternative routes involve NaH-mediated deprotonation in THF for regioselective functionalization .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature and catalyst loading (e.g., CuI at 0.1–1.0 equiv.) to minimize side products.

Q. How should researchers handle this compound given limited toxicological data?

- Precautions : Assume potential toxicity based on structural analogs (e.g., furan derivatives). Use PPE (gloves, goggles, fume hood) and avoid inhalation/contact. Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .

- Waste Management : Segregate organic waste and collaborate with certified disposal services for halogenated/organic byproducts .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Key Methods :

- ¹H/¹³C NMR : Confirm aldehyde proton (δ ~9.8–10.2 ppm) and benzofuran ring substituents. Compare with published spectra of analogous compounds (e.g., 6-hydroxy-2-methylbenzofuran-4-carboxylic acid) .

- FT-IR : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and furan ring vibrations .

- X-ray Crystallography : Resolve ambiguities in regiochemistry using SHELX programs for structure refinement .

Q. What structural validation steps are essential post-synthesis?

- Validation : Cross-check melting points, HRMS (High-Resolution Mass Spectrometry), and XRD data against computational models (e.g., DFT-optimized structures). Use [3,3]-sigmatropic rearrangement studies to confirm regiochemistry in complex derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Strategies :

- Dynamic NMR : Detect rotational barriers or conformational isomers affecting signal splitting.

- Crystallographic Refinement : Apply SHELXL for high-resolution data to resolve positional disorder or twinning artifacts .

- Comparative Analysis : Reference databases (e.g., PubChem, CAS) for analogous benzofuran aldehydes .

Q. What strategies enable regioselective functionalization of the benzofuran ring?

- Approaches :

- Directed Ortho-Metalation : Use Lewis acids (e.g., BF₃·OEt₂) to direct electrophilic substitution at the 5-position.

- Cross-Coupling : Employ Suzuki-Miyaura or Buchwald-Hartwig reactions for C–C/C–N bond formation at the 6-position .

Q. How can catalytic systems be designed for asymmetric synthesis of chiral benzofuran derivatives?

- Catalysts : Chiral phosphine ligands (e.g., BINAP) with Pd(0) or Rh(I) catalysts enable enantioselective cyclization.

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to enhance catalyst stability and enantiomeric excess (ee) .

Q. What computational and experimental methods are used to analyze structure-activity relationships (SAR) in pharmacological studies?

- Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.